[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide
Overview
Description
(2,2-Dichlorocyclopropyl)methylphosphonium bromide is an organophosphorus compound with the molecular formula C22H20BrCl2P. It is a bromide salt of a phosphonium cation and is known for its applications in various chemical reactions and research fields .
Preparation Methods
The synthesis of (2,2-Dichlorocyclopropyl)methylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as [(2,2-Dichlorocyclopropyl)methyl] bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(2,2-Dichlorocyclopropyl)methylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Wittig Reactions: It is used in Wittig reactions to form alkenes from aldehydes and ketones.
Common reagents and conditions used in these reactions include strong bases like sodium amide and solvents such as benzene . The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(2,2-Dichlorocyclopropyl)methylphosphonium bromide has a wide range of scientific research applications, including:
Biology: The compound can be used to study the effects of organophosphorus compounds on biological systems.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (2,2-Dichlorocyclopropyl)methylphosphonium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Wittig reactions, it forms a phosphonium ylide that reacts with carbonyl compounds to form alkenes .
Comparison with Similar Compounds
(2,2-Dichlorocyclopropyl)methylphosphonium bromide can be compared with other similar compounds, such as:
Methyltriphenylphosphonium bromide: This compound is also used in Wittig reactions but has a different alkyl group attached to the phosphonium cation.
Ethyl triphenyl phosphonium acetate: Another similar compound used in organic synthesis.
The uniqueness of (2,2-Dichlorocyclopropyl)methylphosphonium bromide lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
(2,2-dichlorocyclopropyl)methyl-triphenylphosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2P.BrH/c23-22(24)16-18(22)17-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,18H,16-17H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALIFVFVAZJOL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrCl2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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